4-((2,2,2-trifluoroacetamido)methyl)benzoic acid
Description
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid is a fluorinated organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYOENONPHUFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579213 | |
| Record name | 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130029-61-7 | |
| Record name | 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with trifluoroacetic anhydride. The reaction is carried out in a round-bottomed flask placed in an ice-water bath to control the exothermic reaction . The detailed steps are as follows:
- Weigh 2.38 g (15.7 mmol) of 4-(aminomethyl)benzoic acid into a 100 ml round-bottomed flask.
- Slowly add 5.6 ml (59 mmol) of trifluoroacetic anhydride to the flask while maintaining the temperature in an ice-water bath.
- Allow the reaction to proceed under controlled conditions until completion.
Chemical Reactions Analysis
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives, while reduction can yield alcohol derivatives.
Condensation Reactions: The compound can react with other amines or acids to form amide or ester linkages, respectively.
Scientific Research Applications
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroacetamido group enhances the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid can be compared with similar compounds such as:
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate with similar fluorinated properties.
Benzoic acid, 4-[(2,2,2-trifluoroethoxy)methyl]-, hydrazide: Another fluorinated benzoic acid derivative with applications in chemical synthesis.
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: A compound with similar structural features used in various industrial applications.
The uniqueness of this compound lies in its specific trifluoroacetamido group, which imparts distinct reactivity and stability, making it a valuable compound in research and industrial applications.
Biological Activity
4-((2,2,2-trifluoroacetamido)methyl)benzoic acid (CAS No. 130029-61-7) is a compound that has garnered attention due to its potential biological activities. The presence of the trifluoroacetamido group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C10H8F3N O3. Its structure features a benzoic acid moiety with a trifluoroacetamido side chain, which significantly influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoroacetamido group can enhance binding affinity to specific enzymes, potentially modulating their activity.
- Receptor Interaction : Similar compounds have shown the ability to bind to receptors involved in neurotransmission and inflammation pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on derivatives of benzoic acid highlighted that modifications such as the trifluoroacetamido group can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with metabolic functions.
- Anti-inflammatory Effects : Research indicated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
- Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines. The compound's mechanism was thought to involve the activation of caspases and modulation of Bcl-2 family proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
